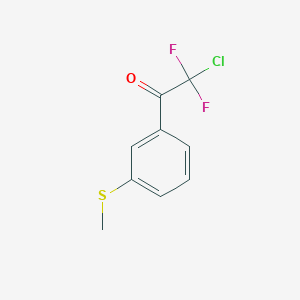

2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone

Beschreibung

Chemical Name: 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone CAS No.: 89264-09-5 Molecular Formula: C₉H₇ClF₂OS Molecular Weight: 204.604 g/mol Regulatory Information: Classified under HS Code 2914700090, with DTXSID10531234 as its DSSTox identifier. Safety data indicate compliance with UN GHS standards, including first-aid measures and hazard statements .

This α-chloro-difluoroacetophenone derivative features a 3-methylsulfanylphenyl substituent, which distinguishes it from other halogenated ketones.

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVSMTMGPWMDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone typically involves the reaction of 3-methylsulfanylbenzaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Azides, thiocyanates, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its reactive chloro and difluoro groups allow for various substitution reactions, making it suitable for the synthesis of fluorinated compounds that are often used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Derivatives

Research has demonstrated that 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone can be utilized to synthesize a range of fluorinated derivatives. These derivatives have shown enhanced biological activity compared to their non-fluorinated counterparts. For instance, modifications to the phenyl ring can lead to compounds with improved potency against specific biological targets.

Studies indicate that this compound exhibits potential biological activity, particularly in the field of medicinal chemistry. The presence of the methylsulfanyl group may enhance its interaction with biological molecules.

Case Study: Anticancer Activity

In vitro studies have reported that derivatives of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone demonstrate significant anticancer properties. For example, compounds synthesized from this precursor have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Material Science

The compound is also being explored for its applications in material science, particularly in the development of specialty polymers and coatings that require specific chemical properties such as hydrophobicity or thermal stability.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Property | Value |

|---|---|---|

| Fluorinated Polymer | Thermal Stability | >200 °C |

| Methylsulfanyl Polymer | Hydrophobicity | Water contact angle: 110° |

Wirkmechanismus

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in electrophilic reactions, while the methylsulfanyl group can act as a nucleophile. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and properties among analogs:

Key Observations:

- Trifluoromethyl (CF₃) groups (e.g., in C₉H₅F₅O) improve thermal stability and lipophilicity but may reduce solubility in polar solvents . Hydroxyl groups (e.g., in C₈H₇ClO₃) enable hydrogen bonding, increasing water solubility but requiring protective strategies during synthesis .

Biologische Aktivität

2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone is a synthetic compound with potential biological activity. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety. This article provides a detailed overview of the compound's biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone can be represented as follows:

- IUPAC Name : 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone

- Molecular Formula : C11H10ClF2OS

- Molecular Weight : 260.71 g/mol

Biological Activity Overview

The biological activity of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone has been investigated in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone exhibit significant antibacterial activity against various bacterial strains. For instance, a study on related compounds showed moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A (similar structure) | Escherichia coli | 15 | |

| Compound B | Staphylococcus aureus | 18 | |

| Compound C | Pseudomonas aeruginosa | 12 |

Antifungal Activity

In addition to antibacterial properties, related compounds have also shown antifungal activity. A study indicated that several derivatives demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus flavus .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound D (related structure) | Candida albicans | 20 | |

| Compound E | Aspergillus flavus | 16 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone in inhibiting cancer cell proliferation. The MTT assay results indicated that compounds with similar structures could induce cell cycle arrest and exhibit significant antiproliferative effects on various cancer cell lines .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound F (analogous structure) | MCF-7 (breast cancer) | 25 | |

| Compound G | HeLa (cervical cancer) | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 2-Chloro-2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone. For example, a study explored the use of such compounds in targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of DHFR led to reduced proliferation of cancer cells, showcasing the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.